molecular formula C18H21N3O6 B4124388 N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea

N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea

Cat. No.: B4124388
M. Wt: 375.4 g/mol
InChI Key: DAMZWOLPZRXAFQ-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-(2-methoxy-4-nitrophenyl)urea is a synthetic organic compound characterized by its unique structure, which includes both methoxy and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-(2-methoxy-4-nitrophenyl)urea typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 2,5-dimethoxyphenyl ethylamine and 2-methoxy-4-nitrophenyl isocyanate.

    Reaction: The primary step involves the reaction between 2,5-dimethoxyphenyl ethylamine and 2-methoxy-4-nitrophenyl isocyanate under controlled conditions to form the urea derivative.

    Conditions: This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reaction mixture is typically stirred at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This involves:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.

    Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-(2-methoxy-4-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-(2-methoxy-4-nitrophenyl)urea has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: Used in the synthesis of novel materials with specific electronic or optical properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-(2-methoxy-4-nitrophenyl)urea depends on its application:

    Biological Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-(4-nitrophenyl)urea: Similar structure but lacks the methoxy group on the nitrophenyl ring.

    N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-(2-methoxyphenyl)urea: Similar structure but lacks the nitro group.

Uniqueness

N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-(2-methoxy-4-nitrophenyl)urea is unique due to the presence of both methoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity.

This detailed overview provides a comprehensive understanding of N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-(2-methoxy-4-nitrophenyl)urea, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-[1-(2,5-dimethoxyphenyl)ethyl]-3-(2-methoxy-4-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6/c1-11(14-10-13(25-2)6-8-16(14)26-3)19-18(22)20-15-7-5-12(21(23)24)9-17(15)27-4/h5-11H,1-4H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMZWOLPZRXAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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